molecular formula C15H26ClNO4 B3032439 Cyanustine CAS No. 17958-39-3

Cyanustine

Cat. No.: B3032439
CAS No.: 17958-39-3
M. Wt: 319.82 g/mol
InChI Key: IAZXZAXZQOMXBB-QWMUGUDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanustine is a compound known for its significant applications in the field of medicine, particularly in the treatment of various malignancies. It is an alkylating agent that interferes with the normal function of DNA and RNA by forming cross-links between DNA strands, thereby inhibiting DNA replication and transcription .

Scientific Research Applications

Cyanustine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Cyanustine, also known as Carmustine, is an alkylating agent used in the treatment of various malignancies, including brain tumors and multiple myeloma . The primary targets of this compound are DNA and RNA molecules within the cell . By interacting with these molecules, this compound inhibits their normal function, leading to the disruption of critical cellular processes .

Mode of Action

This compound works by causing cross-links in DNA and RNA, leading to the inhibition of DNA synthesis, RNA production, and RNA translation (protein synthesis) . This interaction with its targets leads to changes in the normal functioning of the cell, ultimately leading to cell death .

Biochemical Pathways

It is known that this compound interferes with the normal function of dna and rna by alkylation and cross-linking the strands of dna and rna, and by possible protein modification . This interference disrupts the normal cellular processes, leading to cell death .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are crucial in understanding its bioavailability. They undergo metabolism in the liver and are excreted through the urine .

Result of Action

The result of this compound’s action at the molecular and cellular level is the disruption of normal cellular processes, leading to cell death . This is achieved through the inhibition of DNA synthesis, RNA production, and RNA translation (protein synthesis) . The ultimate effect is the reduction in the growth and proliferation of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the drug . Additionally, the physiological environment within the body, such as the presence of other medications, the patient’s overall health status, and individual genetic factors, can also influence the action and efficacy of this compound .

Preparation Methods

The synthesis of Cyanustine involves several steps. One common method is the reaction of 1,3-bis(2-chloroethyl)-1-nitrosourea with other reagents under controlled conditions. The industrial production of this compound typically involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Cyanustine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different products.

    Reduction: It can also be reduced, although this is less common.

    Substitution: this compound can undergo substitution reactions, particularly with nucleophiles. Common reagents used in these reactions include strong acids, bases, and other nucleophilic agents.

Comparison with Similar Compounds

Cyanustine is similar to other alkylating agents such as carmustine and lomustine. it is unique in its ability to cross the blood-brain barrier, making it particularly effective in treating brain tumors. Other similar compounds include:

This compound’s unique properties and wide range of applications make it a valuable compound in both research and clinical settings.

Properties

IUPAC Name

[(8R)-3,4,5,6,7,8-hexahydropyrrolizin-4-ium-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4.ClH/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16;/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3;1H/t11-,13+,15+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZXZAXZQOMXBB-QWMUGUDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CC[NH+]2C1CCC2)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@](C(C)C)(C(=O)OCC1=CC[NH+]2[C@@H]1CCC2)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17958-39-3
Record name Cyanustine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017958393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyanustine
Reactant of Route 2
Cyanustine
Reactant of Route 3
Reactant of Route 3
Cyanustine
Reactant of Route 4
Cyanustine
Reactant of Route 5
Cyanustine
Reactant of Route 6
Cyanustine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.